molecular formula C21H18Cl2N2O5S B6055331 2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE

2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B6055331
M. Wt: 481.3 g/mol
InChI Key: UWIHFLRTGALAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and methoxyanilino sulfonyl groups.

Preparation Methods

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines and sulfonyl chlorides under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine. The industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O5S/c1-29-20-5-3-2-4-18(20)25-31(27,28)16-9-7-15(8-10-16)24-21(26)13-30-19-11-6-14(22)12-17(19)23/h2-12,25H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIHFLRTGALAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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